4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-Methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative characterized by a methoxy-substituted aromatic core linked to a thiazole ring bearing a 4-methoxyphenyl substituent. The thiazole moiety enhances molecular stability and facilitates interactions with biological targets, while the methoxy groups contribute to electronic and steric properties that influence binding affinity .
Properties
IUPAC Name |
4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-7-3-12(4-8-14)16-11-24-18(19-16)20-17(21)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJCACOSDDMLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with α-haloketones under basic conditions to form the thiazole ring.
Coupling with Benzamide: The thiazole intermediate is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents.
Major Products
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include 4-methoxybenzylamine.
Substitution: Products depend on the specific substituent introduced.
Scientific Research Applications
4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and benzamide moiety are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
- Structure: Replaces the 4-methoxyphenyl group on the thiazole with a 4-methylphenyl substituent and introduces a phenoxy group on the benzamide.
- Activity : Demonstrated 129.23% efficacy in growth modulation assays (p < 0.05), suggesting that methyl groups may enhance hydrophobic interactions with targets compared to methoxy substituents .
- Key Difference : The methyl group’s electron-donating nature and reduced steric bulk may improve membrane permeability relative to methoxy.
4-Methoxy-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide
- Structure : Substitutes the 4-methoxyphenyl group with a nitro-functionalized aryl ring.
- This compound is noted for its relevance in high-throughput screening but lacks direct activity data .
4-Methoxy-N-{4-[4-(1-Pyrrolidinylsulfonyl)Phenyl]-1,3-Thiazol-2-yl}Benzamide
- Structure : Incorporates a pyrrolidinylsulfonyl group on the thiazole-attached phenyl ring.
- Significance : The sulfonamide group introduces polarity and hydrogen-bonding capacity, which may enhance target specificity but reduce lipophilicity .
Functional Group Modifications on the Benzamide Core
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Methoxyphenyl)-1,3-Thiazol-5-yl]Acetamide (9e)
- Structure : Replaces the benzamide with an acetamide linker and adds a triazole-benzimidazole hybrid group.
4-[Benzyl(Methyl)Sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide (LMM5)
- Structure : Substitutes the thiazole with a 1,3,4-oxadiazole ring and introduces a sulfamoyl group.
- Activity : Exhibited antifungal properties against Candida albicans via thioredoxin reductase inhibition, highlighting the role of oxadiazole in modulating redox pathways .
Tabulated Comparison of Key Compounds
Biological Activity
4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that integrates a thiazole ring, a benzamide group, and methoxy-substituted phenyl moieties. This structural combination suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented by the following IUPAC name:
- IUPAC Name : this compound
The molecular formula is , and its structure includes:
- A thiazole ring
- A benzamide functional group
- Two methoxy groups
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The thiazole moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding with target proteins.
Biological Activities
Recent studies have indicated various biological activities associated with thiazole derivatives, including:
Antitumor Activity
Thiazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazoles can inhibit cell proliferation and induce apoptosis in tumor cells. The presence of electron-donating groups like methoxy on the phenyl ring has been linked to increased anticancer activity.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 | Apoptosis induction |
| Compound B | Jurkat | 1.98 ± 1.22 | Bcl-2 inhibition |
| This compound | TBD | TBD | TBD |
Anticonvulsant Activity
Thiazoles have also been investigated for their anticonvulsant properties. Certain derivatives have shown promise in reducing seizure activity in animal models, suggesting potential therapeutic applications in epilepsy.
Case Study: Anticonvulsant Properties
A study evaluated several thiazole derivatives for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results indicated that modifications to the thiazole structure significantly influenced anticonvulsant efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlights that modifications to the thiazole ring and the attached phenyl groups can significantly impact biological activity. For example:
- Methoxy Substitution : The presence of methoxy groups enhances solubility and bioavailability.
- Thiazole Ring Modifications : Variations in the substituents on the thiazole ring can alter binding affinity and specificity towards biological targets.
Q & A
Q. What are the established synthetic routes for 4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide?
The synthesis typically involves multi-step organic reactions:
- Thiazole ring formation : Reacting α-haloketones with thiourea derivatives under acidic or basic conditions (e.g., using thiourea and α-bromoacetophenone) .
- Amidation : Coupling the thiazole intermediate with 4-methoxybenzamide using coupling agents like EDCI or DCC in solvents such as DMF .
- Purification : Techniques like recrystallization or column chromatography ensure high purity . Reaction conditions (temperature, solvent, inert atmosphere) are critical for optimizing yields, monitored via TLC and NMR .
Q. What analytical techniques are recommended for structural validation of the compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and regiochemistry .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies characteristic bonds (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Chromatography : TLC or HPLC ensures purity and reaction progress .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : In vitro assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) .
- Anticancer Potential : Inhibition of cancer cell proliferation (e.g., MCF-7, HeLa) via caspase activation and mitochondrial disruption .
- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition, suggesting neuroprotective applications .
Advanced Research Questions
Q. How can reaction conditions be optimized for the amidation step in the synthesis?
- Coupling Agents : Use EDCI or DCC with DMAP as a catalyst to enhance efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility .
- Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .
- Temperature Control : Maintain 0–25°C to minimize side reactions .
Q. What computational methods are employed to predict the compound's interaction with biological targets?
- Molecular Docking : Software like AutoDock or GOLD predicts binding affinities to targets (e.g., AChE, NF-κB) .
- Molecular Dynamics (MD) : Simulates ligand-protein stability in physiological conditions .
- QSAR Modeling : Relates substituent effects (e.g., methoxy groups) to bioactivity .
Q. How do structural modifications (e.g., substituent variation) influence the compound's bioactivity?
- Electron-Withdrawing Groups : Nitro or cyano substituents enhance antimicrobial activity by increasing electrophilicity .
- Bulkier Substituents : tert-Butyl groups improve metabolic stability but may reduce solubility .
- Heterocyclic Additions : Triazole or oxadiazole rings modulate selectivity for kinase targets .
Q. What in vitro models are suitable for assessing the compound's neuroprotective potential?
- Enzyme Assays : Ellman’s method quantifies AChE inhibition kinetics .
- Cell Models : SH-SY5Y neuroblastoma cells treated with amyloid-β to simulate Alzheimer’s pathology .
- Oxidative Stress Models : H₂O₂-induced neuronal damage in PC12 cells .
Q. How to address discrepancies in reported biological activity data across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
